2-Bromo-5-fluoro-4-methoxybenzoic acid
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Overview
Description
2-Bromo-5-fluoro-4-methoxybenzoic acid: is a benzoic acid derivative with the molecular formula C8H6BrFO3 and a molecular weight of 249.03 g/mol . This compound is characterized by the presence of bromine, fluorine, and methoxy functional groups attached to a benzoic acid core. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
Benzoic acid derivatives are generally known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that bromine and fluorine atoms in organic compounds can form strong interactions with proteins, potentially altering their function . The methoxy group might also influence the compound’s interaction with its targets .
Biochemical Pathways
Benzoic acid derivatives can participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
It’s known that the presence of halogens (like bromine and fluorine) and methoxy groups in a molecule can influence its pharmacokinetic properties .
Result of Action
The compound’s interactions with its targets could potentially lead to changes in cellular function .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Bromo-5-fluoro-4-methoxybenzoic acid . For instance, the compound’s stability could be affected by storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoro-4-methoxybenzoic acid typically involves the bromination and fluorination of a methoxybenzoic acid precursor. One common method includes the following steps:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-fluoro-4-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Coupling Products: Biaryl compounds with diverse functional groups.
Reduction Products: The corresponding alcohols or aldehydes.
Scientific Research Applications
Chemistry: 2-Bromo-5-fluoro-4-methoxybenzoic acid is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of potential drug candidates. Its derivatives have been investigated for their biological activities, including anti-inflammatory and anticancer properties .
Industry: The compound is used in the production of advanced materials, such as liquid crystals and polymers. Its unique functional groups allow for the fine-tuning of material properties .
Comparison with Similar Compounds
2-Bromo-5-methoxybenzoic acid: Lacks the fluorine atom, which can affect its reactivity and biological activity.
2-Bromo-4-fluorobenzoic acid: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
5-Bromo-2-fluoro-4-methoxybenzoic acid: A positional isomer with different substitution patterns, leading to variations in chemical and physical properties.
Uniqueness: 2-Bromo-5-fluoro-4-methoxybenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-5-fluoro-4-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCCDIYCLMPSIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64695-99-4 |
Source
|
Record name | 2-bromo-5-fluoro-4-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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